

Spectroscopic Profile of N-Boc-4-iodo-2-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: *N-Boc-4-iodo-2-methylaniline*

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This technical guide provides a comprehensive overview of the spectral data for **N-Boc-4-iodo-2-methylaniline** (tert-butyl (4-iodo-2-methylphenyl)carbamate), a key intermediate in synthetic organic chemistry. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds, alongside generalized experimental protocols for data acquisition.

Compound Overview

N-Boc-4-iodo-2-methylaniline is a protected aniline derivative commonly utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and materials science. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule, while the iodo-substituent provides a reactive handle for cross-coupling reactions.

Identifier	Value
IUPAC Name	tert-butyl (4-iodo-2-methylphenyl)carbamate
CAS Number	666746-27-6
Molecular Formula	C ₁₂ H ₁₆ INO ₂
Molecular Weight	333.17 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Boc-4-iodo-2-methylaniline**. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.55	d	1H	Ar-H (H5)
~ 7.45	dd	1H	Ar-H (H3)
~ 6.90	d	1H	Ar-H (H6)
~ 6.50	s (br)	1H	N-H
~ 2.25	s	3H	Ar-CH ₃
~ 1.50	s	9H	C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 153.0	C=O (Boc)
~ 139.0	Ar-C (C4)
~ 138.5	Ar-C (C2)
~ 136.0	Ar-C (C1)
~ 131.0	Ar-C (C5)
~ 125.0	Ar-C (C3)
~ 88.0	Ar-C (C-I)
~ 80.5	C(CH ₃) ₃
~ 28.5	C(CH ₃) ₃
~ 17.5	Ar-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration
~ 3400	Medium, Sharp	N-H Stretch
~ 2980-2850	Medium-Strong	C-H Stretch (Aliphatic)
~ 1725	Strong	C=O Stretch (Boc, Carbonyl)
~ 1600, 1480	Medium-Weak	C=C Stretch (Aromatic)
~ 1520	Medium	N-H Bend
~ 1240, 1160	Strong	C-O Stretch (Ester)
~ 820	Strong	C-H Bend (Aromatic, out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z	Assignment	Notes
334.0	$[M+H]^+$	Predicted molecular ion peak (protonated)
356.0	$[M+Na]^+$	Predicted sodium adduct
278.0	$[M-C_4H_8+H]^+$	Loss of isobutylene from the Boc group
234.0	$[M-Boc+H]^+$	Loss of the Boc group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **N-Boc-4-iodo-2-methylaniline**. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **N-Boc-4-iodo-2-methylaniline** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).^[1] Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- Data Acquisition:
 - Acquire 1H and ^{13}C NMR spectra on a 400 or 500 MHz NMR spectrometer.
 - For 1H NMR, a typical spectral width would be -2 to 12 ppm, with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a spectral width of 0 to 220 ppm is appropriate, and a larger number of scans will be required due to the lower natural abundance of the ^{13}C isotope.^[1]

- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

IR Spectroscopy

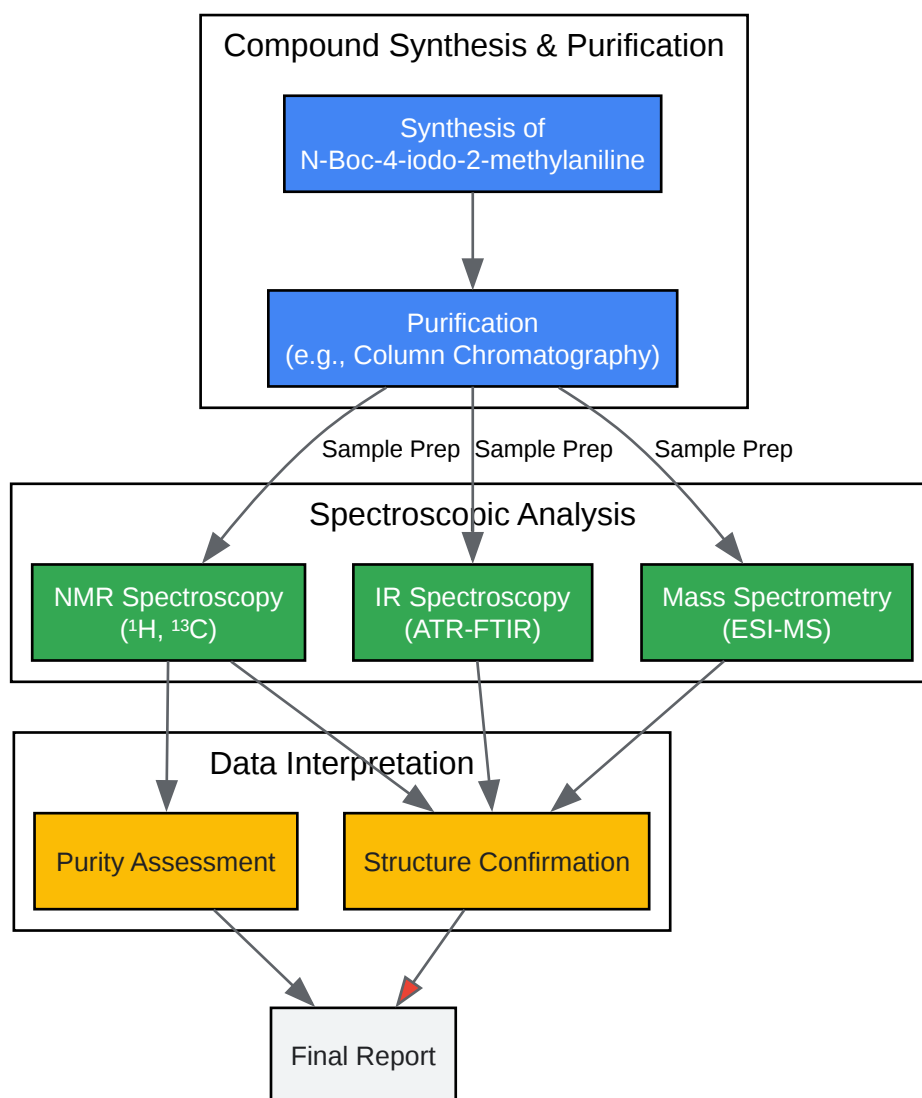
- **Sample Preparation:** Place a small amount of the solid **N-Boc-4-iodo-2-methylaniline** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.^[2]
- **Data Acquisition:**
 - Record a background spectrum of the clean, empty ATR crystal.^[3]
 - Apply pressure to the sample using the ATR press to ensure good contact with the crystal.
 - Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of **N-Boc-4-iodo-2-methylaniline** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:**
 - Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.^[4] ESI is a soft ionization technique that typically results in minimal fragmentation.^{[4][5]}
 - Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of approximately 100-500.
- **Data Analysis:** Identify the molecular ion peak ($[M+H]^+$) and any other significant adducts or fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **N-Boc-4-iodo-2-methylaniline**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **N-Boc-4-iodo-2-methylaniline**.

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